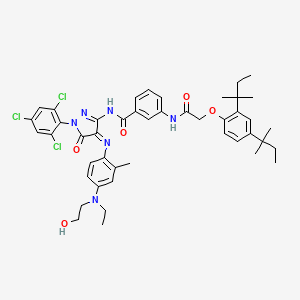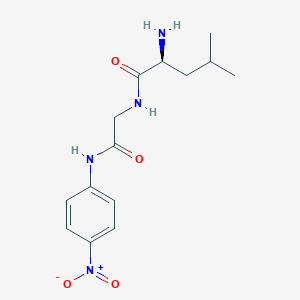
Ethynylfluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynyl(fluoro)silane is an organosilicon compound characterized by the presence of an ethynyl group (C≡C) and a fluorine atom attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethynyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst. This method typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions. Another method involves the reaction of fluorinated organosilicon compounds with acetylene or other alkynes under controlled conditions .
Industrial Production Methods: Industrial production of ethynyl(fluoro)silane often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain high-purity products. The choice of raw materials, reaction conditions, and catalysts can significantly impact the yield and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethynyl(fluoro)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert ethynyl(fluoro)silane to other organosilicon compounds with different functional groups.
Substitution: The ethynyl and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated hydrocarbons and organometallic reagents are commonly employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups .
Aplicaciones Científicas De Investigación
Ethynyl(fluoro)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethynyl and fluoro groups into target molecules.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Ethynyl(fluoro)silane derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: In industrial applications, ethynyl(fluoro)silane is used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism by which ethynyl(fluoro)silane exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluoro group enhances the compound’s stability and reactivity. These interactions can lead to the formation of stable intermediates and products, which are crucial for the compound’s applications in synthesis and materials science .
Comparación Con Compuestos Similares
Ethynyltrimethylsilane: Similar in structure but lacks the fluoro group, making it less reactive in certain applications.
Fluorotrimethylsilane: Contains a fluoro group but lacks the ethynyl group, resulting in different reactivity and applications.
Trimethylsilylacetylene: Similar to ethynyl(fluoro)silane but without the fluoro group, affecting its chemical properties and uses.
Uniqueness: Ethynyl(fluoro)silane’s combination of ethynyl and fluoro groups imparts unique reactivity and stability, making it a valuable compound in various fields. Its ability to undergo diverse chemical reactions and form stable products sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C2HFSi |
|---|---|
Peso molecular |
72.11 g/mol |
InChI |
InChI=1S/C2HFSi/c1-2-4-3/h1H |
Clave InChI |
GMUURXBNLNJECD-UHFFFAOYSA-N |
SMILES canónico |
C#C[Si]F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14469852.png)
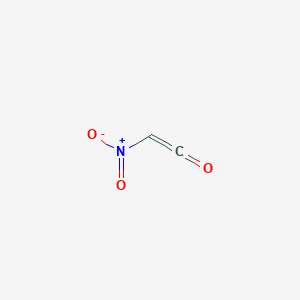
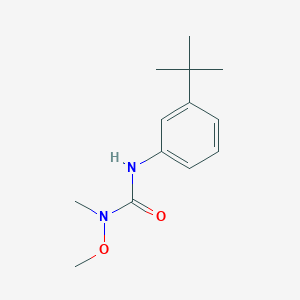
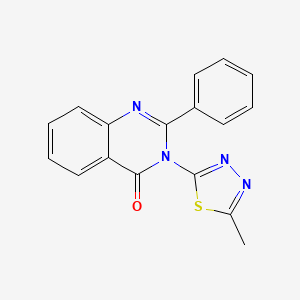
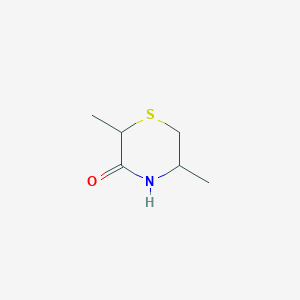
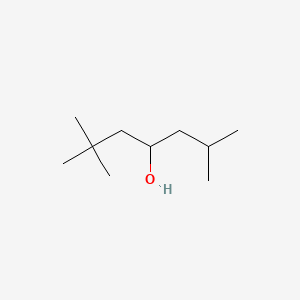
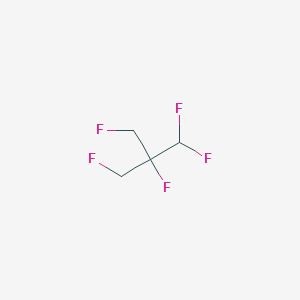
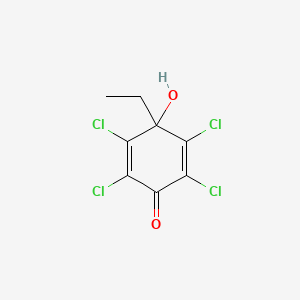
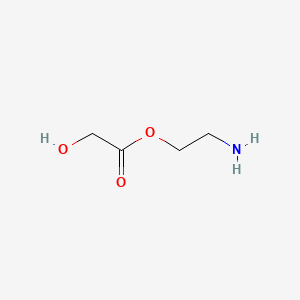
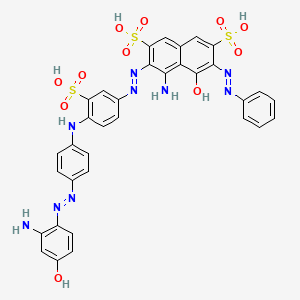
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

